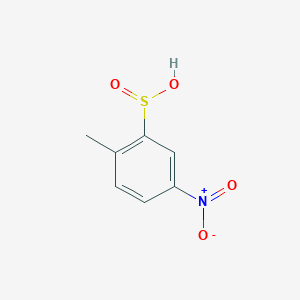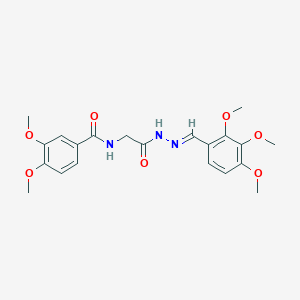
3,4-Dimethoxy-N-(2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)ET)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethoxy-N-(2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)ET)benzamide is a complex organic compound with the molecular formula C21H25N3O7. This compound is known for its unique structure, which includes multiple methoxy groups and a benzylidene hydrazino moiety. It is primarily used in scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-N-(2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)ET)benzamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2,3,4-trimethoxybenzaldehyde hydrazone under acidic conditions. The reaction is carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions
3,4-Dimethoxy-N-(2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)ET)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, amines; reactions are conducted in the presence of a base or acid catalyst, depending on the nature of the substituent.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methoxy groups.
科学研究应用
3,4-Dimethoxy-N-(2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)ET)benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and microbial infections.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,4-Dimethoxy-N-(2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)ET)benzamide involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and hydrazino moiety allow it to participate in redox reactions, leading to the modulation of oxidative stress pathways. Additionally, its structure enables it to bind to specific enzymes and receptors, thereby influencing their activity and resulting in various biological effects .
相似化合物的比较
Similar Compounds
- 3,4-Dimethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ET)benzamide
- 3,4-Dimethoxy-N-(2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)ET)benzamide
- 4-Methoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide
Uniqueness
3,4-Dimethoxy-N-(2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)ET)benzamide is unique due to its specific arrangement of methoxy groups and the presence of the benzylidene hydrazino moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
765278-21-5 |
|---|---|
分子式 |
C21H25N3O7 |
分子量 |
431.4 g/mol |
IUPAC 名称 |
3,4-dimethoxy-N-[2-oxo-2-[(2E)-2-[(2,3,4-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C21H25N3O7/c1-27-15-8-6-13(10-17(15)29-3)21(26)22-12-18(25)24-23-11-14-7-9-16(28-2)20(31-5)19(14)30-4/h6-11H,12H2,1-5H3,(H,22,26)(H,24,25)/b23-11+ |
InChI 键 |
DLJBWOSFCDQWHJ-FOKLQQMPSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C(=C(C=C2)OC)OC)OC)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C(=C(C=C2)OC)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


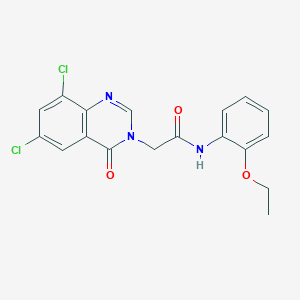
![(5E)-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12004068.png)

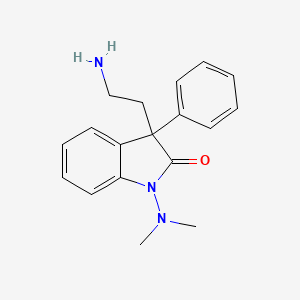

![Methyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]benzoate](/img/structure/B12004091.png)

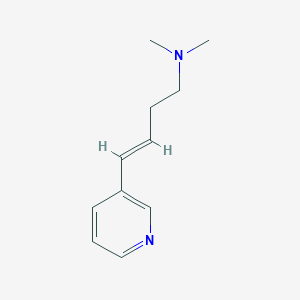
![7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12004097.png)

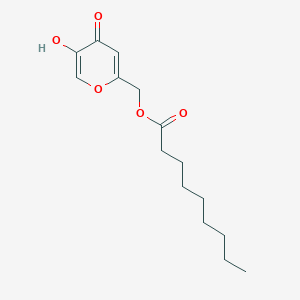
![5-(4-tert-butylphenyl)-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004113.png)
